[(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine
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Overview
Description
(5-bromo-1,3-thiazol-2-yl)methylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 2-bromo-1,3-thiazole with methylamine under controlled conditions. One common method includes the use of thiourea and ethyl 4-bromo-3-oxopentanoate in ethanol, which forms an ester compound during the early stages of synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1,3-thiazol-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-1,3-thiazol-2-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (5-bromo-1,3-thiazol-2-yl)methylamine involves its interaction with biological targets. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole derivatives used in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring and bromine substitution but lacks the methylamine group.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring with different substituents.
Thiazofurin: A thiazole nucleoside with antiviral and anticancer properties
Uniqueness
(5-bromo-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a methylamine group on the thiazole ring makes it a versatile intermediate for synthesizing various biologically active compounds .
Properties
CAS No. |
933692-71-8 |
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Molecular Formula |
C5H7BrN2S |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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